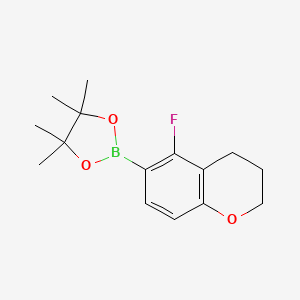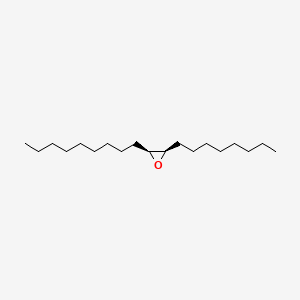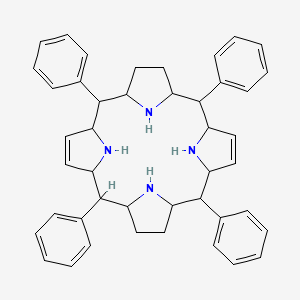![molecular formula C23H28FN5O2 B15287474 (NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine](/img/structure/B15287474.png)
(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine is a complex organic molecule with significant applications in various scientific fields. This compound is known for its unique structural features, which include a benzoxazole ring, a piperidine moiety, and a pyrido[1,2-a]pyrimidine core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzoxazole Ring: This step involves the cyclization of an appropriate precursor to form the benzoxazole ring. Common reagents include fluorinated aromatic compounds and suitable cyclizing agents.
Piperidine Introduction: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives and alkyl halides.
Pyrido[1,2-a]pyrimidine Core Formation: This core structure is synthesized through multi-step reactions involving condensation and cyclization reactions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, use of catalysts, and advanced purification methods are often employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and psychiatric conditions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine: can be compared with other similar compounds, such as:
Paliperidone: A similar compound with a benzoxazole ring and piperidine moiety, used as an antipsychotic medication.
Risperidone: Another antipsychotic with a similar core structure, used in the treatment of schizophrenia and bipolar disorder.
Ocaperidone: A compound with a similar pyrido[1,2-a]pyrimidine core, investigated for its potential therapeutic applications.
The uniqueness of This compound lies in its specific combination of structural features, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C23H28FN5O2 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(NE)-N-[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-ylidene]hydroxylamine |
InChI |
InChI=1S/C23H28FN5O2/c1-15-18(23(26-30)29-10-3-2-4-21(29)25-15)9-13-28-11-7-16(8-12-28)22-19-6-5-17(24)14-20(19)31-27-22/h5-6,14,16,30H,2-4,7-13H2,1H3/b26-23+ |
InChI Key |
XDFWMDBUYFSLPE-WNAAXNPUSA-N |
Isomeric SMILES |
CC1=C(/C(=N\O)/N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Canonical SMILES |
CC1=C(C(=NO)N2CCCCC2=N1)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


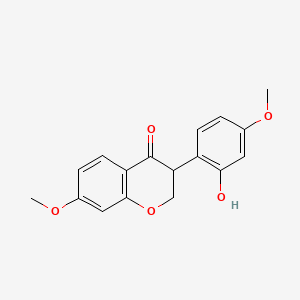
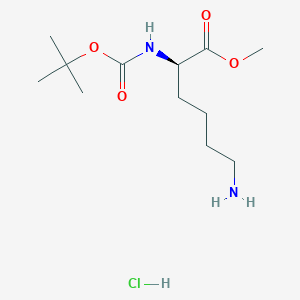


![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B15287415.png)
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
![[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate](/img/structure/B15287436.png)
![[3,4,5-Triacetyloxy-6-[3,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-4-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B15287437.png)
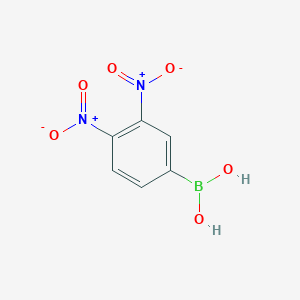
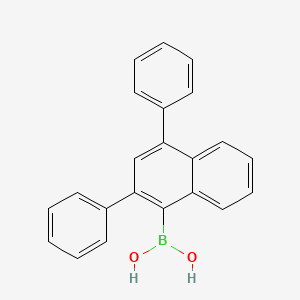
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
